Superior GlyT1 Inhibitory Potency Conferred by 3-Chloro-4-CF3 Scaffold in Head-to-Head Comparison with 2-Chloro-3-CF3 Benzamide
In a direct head-to-head comparison, the 3-chloro-4-(trifluoromethyl)pyridine-2-carboxamide scaffold demonstrated significantly enhanced GlyT1 inhibitory activity relative to the 2-chloro-3-(trifluoromethyl)benzamide scaffold. The optimized pyridine carboxamide derivative (Compound 14l) exhibited an IC50 value of 2.8 nM for GlyT1 inhibition, whereas the starting benzamide lead (Compound 2) showed an IC50 of 110 nM, representing a 39-fold improvement in potency [1].
| Evidence Dimension | GlyT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.8 nM (for 3-chloro-4-CF3 pyridine-2-carboxamide derivative 14l) |
| Comparator Or Baseline | IC50 = 110 nM (for 2-chloro-3-CF3 benzamide lead compound 2) |
| Quantified Difference | 39-fold increase in potency |
| Conditions | In vitro GlyT1 uptake assay using [3H]glycine in CHO cells stably expressing human GlyT1 |
Why This Matters
This potency differential directly validates the 3-chloro-4-CF3 pyridine carboxamide core as a privileged scaffold for GlyT1 inhibitor development, providing a rational basis for prioritizing this compound over benzamide-based alternatives in CNS drug discovery programs.
- [1] Yamamoto, S., et al. (2016). Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Chemical and Pharmaceutical Bulletin, 64(9), 1365-1372. View Source
